molecular formula C3H4 B3044204 1-Deuterioprop-1-yne CAS No. 7299-37-8

1-Deuterioprop-1-yne

Cat. No. B3044204
CAS RN: 7299-37-8
M. Wt: 41.07 g/mol
InChI Key: MWWATHDPGQKSAR-MICDWDOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Deuterioprop-1-yne (also known as 1-deuterio-1-propynyl) is a unique member of the alkynyl family of compounds, with a carbon-carbon triple bond and a deuterium atom attached to the first carbon in the chain. It has been the subject of numerous scientific studies due to its potential applications in synthetic chemistry, drug discovery, and biochemistry.

Scientific Research Applications

  • Catalytic Hydrogenation of But-1-yne on Palladium : This study by Hub & Touroude (1988) explores the mechanism of catalytic hydrogenation of but-1-yne on palladium catalysts. The research highlights the significance of 1-Deuterioprop-1-yne in understanding catalysis and chemical reactions, especially the deuteration mechanism.

  • NMR Probe for Deuterated Biomolecules : Collier et al. (2017) designed a quadruple-resonance MAS NMR probe for solid-state NMR of extensively deuterated biomolecules. This technology is crucial for high-resolution studies of large biomolecular complexes, where deuteration improves resolution and sensitivity.

  • Ciprofloxacin Degradation by Lactobacillus reuteri : Qu et al. (2021) investigated Lactobacillus reuteri with the ability to degrade ciprofloxacin. This research highlights the role of deuterated compounds in studying drug degradation and environmental impacts.

  • Glycoprotein Motional Information via Deuteration : Bernstein, Hall, and Hull's (1979) study on glycoproteins utilized deuteration to gain insights into molecular motion. This approach is significant in biophysical and structural biology studies.

  • Conformation Studies of Methyl Beta-Lactoside : Bevilacqua, Thomson, and Prestegard (1990) utilized spin simulation and selective deuteration to study the conformation of methyl beta-lactoside when bound to ricin B-chain. This research demonstrates the application of deuteration in molecular conformation studies.

  • Drug Discovery Using Deuterium : Gant's (2014) perspective on using deuterium in drug discovery highlights its significance in understanding drug safety and disposition.

Future Directions

: Kaupbayeva, B., Murata, H., Matyjaszewski, K., Russell, A. J., Boye, S., & Lederer, A. (2021). A comprehensive analysis in one run – in-depth conformation studies of protein–polymer chimeras by asymmetrical flow field-flow fractionation. Chemical Science, 12, 13848. Link : 1-Deuterioprop-1-yne. (n.d.). Retrieved from S3332630 | smolecule website: Link

properties

IUPAC Name

1-deuterioprop-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4/c1-3-2/h1H,2H3/i1D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWATHDPGQKSAR-MICDWDOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C#CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

41.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylacetylene-D1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Deuterioprop-1-yne
Reactant of Route 2
1-Deuterioprop-1-yne
Reactant of Route 3
1-Deuterioprop-1-yne
Reactant of Route 4
1-Deuterioprop-1-yne
Reactant of Route 5
1-Deuterioprop-1-yne
Reactant of Route 6
Reactant of Route 6
1-Deuterioprop-1-yne

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.